molecular formula C16H17Cl2NO4 B6348339 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-40-5

4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348339
CAS No.: 1326810-40-5
M. Wt: 358.2 g/mol
InChI Key: JGJRZMHYSMYFQQ-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and a dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the reaction of a suitable spirocyclic precursor with 3,5-dichlorobenzoyl chloride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a strong base or acid may be required to facilitate the formation of the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the carboxylic acid group allows for esterification and amidation reactions, while the spirocyclic structure can participate in ring-opening reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to investigate enzyme activities or as a potential inhibitor for specific biological targets.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-(3,5-Dichlorobenzoyl)benzoic acid

  • 4-(3,5-Dichlorobenzoyl)aminobenzoic acid

  • 3,5-Dichlorobenzoyl chloride

Uniqueness: 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid stands out due to its spirocyclic structure, which is not commonly found in similar compounds. This structural feature imparts unique chemical and physical properties, making it a valuable compound in various applications.

Properties

IUPAC Name

4-(3,5-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO4/c17-11-6-10(7-12(18)8-11)14(20)19-13(15(21)22)9-23-16(19)4-2-1-3-5-16/h6-8,13H,1-5,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJRZMHYSMYFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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